N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine

Catalog No.
S13871682
CAS No.
783341-93-5
M.F
C37H40N2
M. Wt
512.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methy...

CAS Number

783341-93-5

Product Name

N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine

IUPAC Name

N-[(6-naphthalen-1-ylpyridin-2-yl)-(2-propan-2-ylphenyl)methyl]-2,6-di(propan-2-yl)aniline

Molecular Formula

C37H40N2

Molecular Weight

512.7 g/mol

InChI

InChI=1S/C37H40N2/c1-24(2)28-16-9-10-18-33(28)37(39-36-29(25(3)4)19-12-20-30(36)26(5)6)35-23-13-22-34(38-35)32-21-11-15-27-14-7-8-17-31(27)32/h7-26,37,39H,1-6H3

InChI Key

HXNVBFNQMKDVNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(C2=CC=CC=C2C(C)C)C3=CC=CC(=N3)C4=CC=CC5=CC=CC=C54

N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine is a complex organic compound characterized by its unique molecular structure, which includes multiple aromatic rings and a pyridine moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique electronic properties and ability to form coordination complexes.

The compound's structure can be broken down into several functional groups:

  • Pyridine ring: A six-membered aromatic ring containing one nitrogen atom.
  • Substituted phenyl groups: Two 2,6-bis(1-methylethyl)phenyl groups which enhance steric bulk and influence electronic properties.
  • Naphthalene moiety: A fused double-ring system that contributes to the compound's stability and aromaticity.

Typical of amines and aromatic compounds. Key reactions include:

  • Nucleophilic substitution: The amine group can act as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides.
  • Formation of coordination complexes: The nitrogen atom in the pyridine ring can coordinate with metal ions, forming complexes that may exhibit interesting catalytic properties.
  • Hydrogen bonding interactions: The presence of amine and aromatic rings allows for hydrogen bonding, influencing the compound's solubility and stability in different solvents.

Research into the biological activity of similar compounds suggests potential pharmacological properties, including:

  • Antimicrobial activity: Compounds with similar structures have shown efficacy against various bacterial strains.
  • Anticancer properties: Some derivatives exhibit cytotoxic effects on cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest.
  • Enzyme inhibition: The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.

The synthesis of N-[2,6-bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine can be achieved through several methods:

  • Starting materials: The synthesis typically begins with commercially available 2,6-diisopropylaniline and appropriate naphthalene derivatives.
  • Refluxing conditions: The reaction mixture is often refluxed in a suitable solvent (e.g., dichloromethane or toluene) to facilitate the formation of the desired amine product.
  • Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

This compound has potential applications in various fields:

  • Medicinal chemistry: As a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Coordination chemistry: Its ability to form stable metal complexes makes it useful in catalysis and materials science.
  • Organic electronics: The unique electronic properties may allow for applications in organic light-emitting diodes or photovoltaic devices.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Protein binding assays: These studies can reveal how well the compound interacts with target proteins, which is essential for drug development.
  • In vitro assays: Evaluating the compound's effects on cell lines can provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with N-[2,6-bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-[2,6-Bis(1-methylethyl)phenyl]-4-pyridinecarboxamideContains a pyridine ring and carboxamide groupKnown for coordination chemistry applications
N,N′-Bis[2,6-bis(1-methylethyl)phenyl]pyridine-4-carboximidamideFeatures bulky aryl groups and imidamide functionalityExhibits distinct hydrogen bonding characteristics
4-Pyridyl-substituted arylamidineAryl groups linked to a pyridine through an amidine bondPotentially useful in supramolecular chemistry

These comparisons highlight the unique steric and electronic properties of N-[2,6-bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine, which may confer distinct advantages in specific applications compared to its analogs.

XLogP3

10.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

512.319149284 g/mol

Monoisotopic Mass

512.319149284 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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